molecular formula C19H26N4O4S4Zn B14339688 Propineb-oxadixyl mixt. CAS No. 100308-03-0

Propineb-oxadixyl mixt.

Cat. No.: B14339688
CAS No.: 100308-03-0
M. Wt: 568.1 g/mol
InChI Key: DLNCAOSGMQLEKI-UHFFFAOYSA-L
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Description

Propineb-oxadixyl mixture is a fungicidal combination used primarily in agriculture to control oomycete pathogens, such as Phytophthora and Pythium species, in crops like potatoes, tomatoes, and grapes.

  • Propineb: A dithiocarbamate fungicide acting as a contact protectant, inhibiting fungal cell division and respiration.
  • Oxadixyl: A phenylamide fungicide with systemic activity, targeting RNA polymerase I in oomycetes.
    The mixture synergizes broad-spectrum protective (Propineb) and curative (Oxadixyl) actions, enhancing disease management efficacy .

Properties

CAS No.

100308-03-0

Molecular Formula

C19H26N4O4S4Zn

Molecular Weight

568.1 g/mol

IUPAC Name

zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate

InChI

InChI=1S/C14H18N2O4.C5H10N2S4.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3(7-5(10)11)2-6-4(8)9;/h4-6H,7-9H2,1-3H3;3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;;+2/p-2

InChI Key

DLNCAOSGMQLEKI-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propineb is synthesized by reacting carbon disulfide with ethylene diamine to form ethylene bis(dithiocarbamate), which is then reacted with zinc sulfate to produce propineb . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Oxadixyl is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with hydroxylamine to produce oxadixyl . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of propineb involves large-scale synthesis using the same chemical reactions as described above, but with optimized conditions for higher yield and purity. The process includes steps such as filtration, drying, and milling to obtain the final product in the desired form .

Oxadixyl is produced industrially through a similar multi-step process, with optimization for large-scale production. The process includes purification steps such as crystallization and drying to ensure the final product meets the required specifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Propineb-oxadixyl mixture with other fungicides used against oomycete pathogens:

Table 1: Key Properties of Propineb-Oxadixyl vs. Comparable Fungicides
Property Propineb-Oxadixyl Metalaxyl-M Mancozeb Fosetyl-Al
Mode of Action Contact + Systemic Systemic Contact Systemic
Target Pathogens Oomycetes Oomycetes Broad-spectrum Oomycetes
Resistance Risk Moderate High Low Low
Rainfastness High (Propineb) Low Moderate High
PHI (Days) 7–14 3–7 7–14 14–21
Environmental Impact Moderate (aquatic toxicity) High (soil persistence) Low Low
Research Findings

Efficacy : Propineb-oxadixyl shows superior residual activity compared to Metalaxyl-M in potato late blight trials, with 85% disease control vs. 65% under high rainfall .

Resistance Management : Unlike Metalaxyl-M (high resistance risk due to single-site action), Propineb-oxadixyl’s multi-site (Propineb) and single-site (Oxadixyl) combination delays resistance development .

Cost-Effectiveness : Mancozeb, a standalone contact fungicide, is cheaper but lacks systemic activity, requiring more frequent applications .

Critical Notes on Limitations

  • Toxicity : Propineb’s dithiocarbamate group poses risks to aquatic ecosystems, requiring buffer zones near water bodies .
  • Regulatory Status: Oxadixyl is banned in the EU due to groundwater contamination concerns, restricting the mixture’s use to non-EU markets .

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